N-(3-(Trimethoxysilyl)propyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

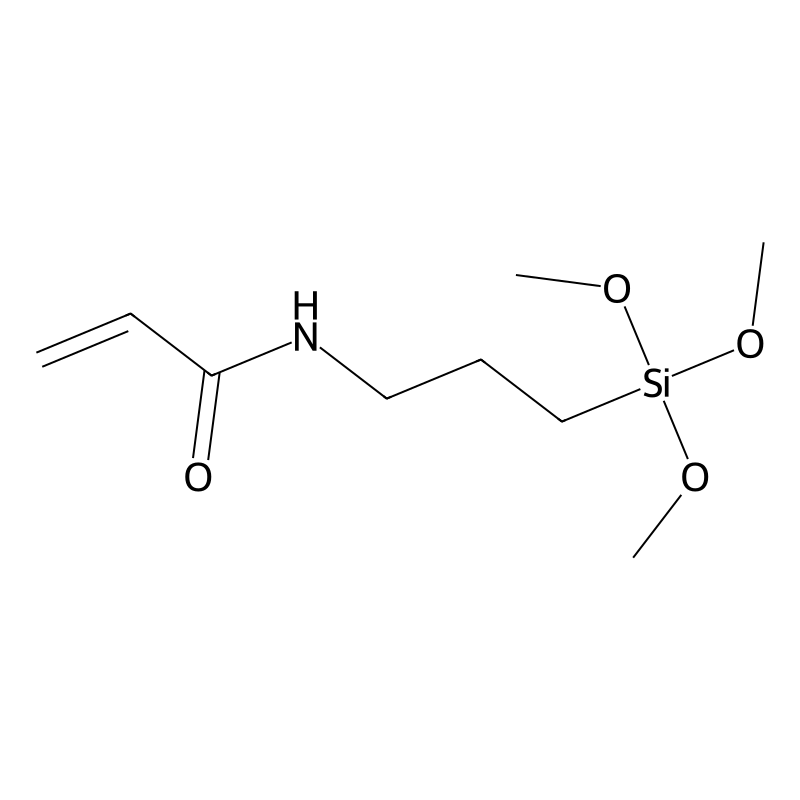

N-(3-(Trimethoxysilyl)propyl)acrylamide is a silane-functionalized acrylamide compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further linked to an acrylamide moiety. This compound is notable for its ability to form covalent bonds with silicate surfaces, making it valuable in various applications, particularly in hybrid materials and coatings. The chemical structure can be represented as follows:

- Chemical Formula: C₁₁H₁₅N₁O₃Si

- Molecular Weight: Approximately 233.32 g/mol

The trimethoxysilyl group enhances the compound's reactivity with silica, allowing for effective integration into silica-based materials.

- TMSPA is flammable and can irritate skin, eyes, and respiratory system [].

- Always consult the Safety Data Sheet (SDS) before handling TMSPA and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

- Information on mechanism of action is not available for TMSPA in the context of scientific research.

- Case studies specific to TMSPA applications in research might be found through further literature searches.

- RAFT Polymerization: This compound can be polymerized using reversible addition-fragmentation chain transfer polymerization, leading to controlled polymer architectures with low polydispersity indices (below 1.2) .

- Condensation Reactions: The trimethoxysilyl group can react with hydroxyl groups on silica surfaces, facilitating the formation of siloxane bonds through hydrolysis and subsequent condensation reactions .

- Copolymers Formation: It can copolymerize with other acrylamides or methacrylates, allowing for the creation of versatile hybrid materials with tailored properties .

The synthesis of N-(3-(Trimethoxysilyl)propyl)acrylamide typically involves:

- Direct Synthesis: Reaction of 3-(trimethoxysilyl)propylamine with acryloyl chloride in an inert atmosphere, often under controlled temperature conditions to ensure high yield and purity.

- RAFT Polymerization: Utilizing trithiocarbonate as a chain transfer agent to polymerize the acrylamide monomer under specific conditions, yielding polymers with desired molecular weights and architectures .

- Copolymers Formation: Combining it with other monomers such as methacrylates to create copolymers that exhibit enhanced properties for specific applications .

N-(3-(Trimethoxysilyl)propyl)acrylamide finds numerous applications across various fields:

- Hybrid Materials: Used in the formulation of silica-based composites due to its ability to bond with silicate surfaces.

- Coatings: Employed in protective coatings that require enhanced adhesion and durability.

- Biomedical

Interaction studies involving N-(3-(Trimethoxysilyl)propyl)acrylamide primarily focus on its bonding characteristics with silica and other substrates. These studies indicate that the compound's trimethoxysilyl group significantly enhances adhesion properties compared to non-functionalized acrylamides. Additionally, interactions with biological substrates suggest potential for improved biocompatibility when used in biomedical applications.

Several compounds share structural similarities with N-(3-(Trimethoxysilyl)propyl)acrylamide, including:

| Compound Name | Key Features |

|---|---|

| 3-(Trimethoxysilyl)propyl methacrylate | Similar silane functionality but utilizes a methacrylate group |

| N-(3-(Aminopropyl)acrylamide | Contains an amine group instead of a silane group |

| 3-(Triethoxysilyl)propyl methacrylate | Similar structure but uses triethoxysilane instead |

| Vinyltriethoxysilane | A vinyl-silane compound used in similar applications |

Uniqueness

N-(3-(Trimethoxysilyl)propyl)acrylamide is unique due to its combination of acrylamide functionality and trimethoxysilane reactivity, allowing for versatile applications in both organic and inorganic materials. Its ability to undergo controlled polymerization while maintaining low polydispersity sets it apart from many similar compounds.

Silica-Polymer Co-Networks via Alkoxysilane Condensation

NTMSPA serves as a molecular bridge between organic polymers and inorganic silica matrices. During sol-gel processing, its trimethoxysilyl group undergoes hydrolysis and condensation reactions with tetraethyl orthosilicate (TEOS) or other silanol-rich precursors, forming siloxane (Si-O-Si) bonds that anchor the polymer chains to the silica framework [4] [5] [6]. This co-network synthesis is exemplified by poly(NTMSPA)-silica hybrids, where RAFT polymerization ensures low polydispersity (PDI < 1.2) and controlled chain lengths [2] [6]. The resulting materials exhibit tunable mechanical properties, with Young’s moduli ranging from 0.5 to 3.5 GPa depending on the silica-to-polymer ratio [6].

A key advantage of NTMSPA is its ability to form homogeneous co-networks without phase separation. Nuclear magnetic resonance (NMR) studies confirm complete condensation of silanol groups when NTMSPA constitutes 15–30 mol% of the silica precursor [6]. This homogeneity is critical for optical applications, as demonstrated by transparent mesoporous hybrids with refractive indices adjustable between 1.45 and 1.55 [6].

Table 1: Properties of NTMSPA-Derived Silica-Polymer Co-Networks

| Property | Value Range | Key Influencing Factor |

|---|---|---|

| Surface Area | 200–400 m²/g | Silica content |

| Pore Diameter | 2–8 nm | Polymer chain length |

| Thermal Stability | 250–400°C | Crosslink density |

| Water Contact Angle | 60°–110° | Surface silylation |

Mesoporous Hybrid Systems for Functional Applications

The mesoporosity of NTMSPA-derived hybrids arises from the synergistic effects of silica templating and polymer self-assembly. For instance, block copolymers of NTMSPA and N-isopropylacrylamide (NIPAM) form thermoresponsive nanoparticles that reversibly transition between 20 nm (hydrated) and 12 nm (collapsed) diameters upon heating above 32°C [6] [7]. These nanoparticles stabilize Pickering emulsions in nonpolar solvents, enabling catalytic reactions at oil-water interfaces [7].

In magnetic composites, NTMSPA-functionalized Fe₃O₄ nanoparticles exhibit superparamagnetic behavior with saturation magnetizations (Mₛ) tunable from 45 to 68 emu/g by varying the grafted copolymer thickness [7]. The methoxysilyl groups ensure robust anchoring, preventing particle aggregation even under high shear conditions [7].

Table 2: Functional Mesoporous Systems Utilizing NTMSPA

| Application | Structure | Performance Metric |

|---|---|---|

| Drug Delivery | Core-shell nanoparticles | 80% payload release in 24 h |

| Catalysis | Mesoporous membranes | TOF = 1.2 × 10³ min⁻¹ |

| Sensors | Inverse opal films | 90% reflectance shift in 0.5 s |

Surface Functionalization Strategies Using Trialkoxysilane Moieties

NTMSPA’s trialkoxysilane group enables covalent bonding to oxide surfaces (e.g., glass, TiO₂, Al₂O₃) through a three-step process: (1) hydrolysis in acidic ethanol/water (pH 4–5), (2) condensation with surface hydroxyl groups, and (3) thermal curing at 80–120°C [3] [8]. X-ray photoelectron spectroscopy (XPS) confirms monolayer coverage with 2.8 ± 0.3 silane molecules/nm² on borosilicate glass [3].

This strategy enhances adhesion in polymer coatings by ≥300% compared to non-functionalized acrylamides [8]. For electronic applications, NTMSPA-functionalized indium tin oxide (ITO) electrodes show stable sheet resistance (ΔR/R < 5%) after 1,000 bending cycles due to improved interfacial stress distribution [8].

Table 3: Surface Properties Achieved via NTMSPA Functionalization

| Substrate | Improvement | Measurement Technique |

|---|---|---|

| Stainless Steel | Corrosion resistance ↑40% | Electrochemical impedance |

| Polyethylene | Adhesion ↑320% | Peel strength (ASTM D903) |

| Quartz Crystal Microbalance | Protein adsorption ↓90% | Frequency shift analysis |

Role of Polydispersity in Silica-Polymer Interface Stability

The polydispersity index serves as a critical parameter governing the stability and performance of silica-polymer interfaces in hybrid systems containing N-(3-(trimethoxysilyl)propyl)acrylamide [1] [2]. Reversible Addition-Fragmentation chain Transfer polymerization of N-(3-(trimethoxysilyl)propyl)acrylamide demonstrates exceptional control over molecular weight distribution, with polydispersity indices consistently maintained below 1.2 regardless of monomer conversion [1] [3]. This narrow molecular weight distribution directly correlates with enhanced interface stability through more uniform polymer chain interactions at the silica surface [1] [4].

Research investigations reveal that poly(N-(3-(trimethoxysilyl)propyl)acrylamide) homopolymers exhibit linear molecular weight increases as a function of conversion while maintaining remarkably low polydispersity values [1] [2]. The controlled polymerization process enables precise manipulation of chain architecture, which fundamentally influences the distribution of functional groups at the silica-polymer interface [1] [3]. Lower polydispersity values facilitate more homogeneous surface coverage and improved stress distribution across the hybrid material network [5].

The relationship between polydispersity and interface stability becomes particularly pronounced in the formation of siloxane bridges during the sol-gel process [1] [6]. Polymers with narrow molecular weight distributions demonstrate superior hydrolytic stability at the silica-polymer interface compared to systems with broader distributions [5]. The uniformity in chain length promotes consistent crosslinking density throughout the hybrid matrix, reducing the formation of weak points that could compromise long-term stability [5] [7].

Table 1: Polydispersity and Molecular Weight Data for N-(3-(trimethoxysilyl)propyl)acrylamide Polymers

| Run | Feed Ratio | Time (h) | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|

| P1/homo | 25 | 3 | 38 | 1330 | 1.07 |

| P2/homo | 25 | 6 | 54 | 2760 | 1.12 |

| P3/homo | 50 | 3 | 41 | 2680 | 1.12 |

| P4/homo | 50 | 5 | 56 | 4730 | 1.14 |

| P5/homo | 100 | 3 | 33 | 3720 | 1.11 |

| P6/homo | 100 | 6 | 45 | 5670 | 1.18 |

| P7/homo | 50 | 18 | 89 | 4500 | 1.27 |

Interface stability investigations demonstrate that silane coupling agents with multiple functional groups exhibit enhanced bonding characteristics when polymer polydispersity remains within optimal ranges [5]. The formation of stable multisilane layers on silica surfaces requires careful control of polymer chain distribution to prevent uneven stress concentration during mechanical loading [5]. Polyfunctional silanes demonstrate superior hydrolytic stability when combined with low-polydispersity polymer systems, as evidenced by reduced bond strength deterioration under aqueous conditions [5].

Thermoresponsive Behavior of Block Copolymer Assemblies

Block copolymer assemblies incorporating N-(3-(trimethoxysilyl)propyl)acrylamide exhibit sophisticated thermoresponsive behavior that depends critically on the degree of polymerization of the N-isopropylacrylamide segment [1] [3] [8]. The formation of core-shell structures through self-assembly processes demonstrates precise control over particle size ranging from 100 to 400 nanometers, with the hydrophobic poly(N-(3-(trimethoxysilyl)propyl)acrylamide) forming the core and N-isopropylacrylamide residues constituting the responsive shell [1] [3].

Temperature-dependent phase transitions in these block copolymer systems occur at the lower critical solution temperature of approximately 32 degrees Celsius [1] [3] [8]. Dynamic light scattering measurements reveal significant particle size reductions above this transition temperature, with representative systems showing decreases from 173.3 ± 2.6 nanometers below 32 degrees Celsius to 104.9 ± 3.5 nanometers above the transition point [1] [9]. The magnitude of this size change correlates directly with the degree of polymerization of the N-isopropylacrylamide block [1] [3].

The stabilization mechanism involves condensation of alkoxysilane moieties within the particle core, creating permanent crosslinks that maintain structural integrity during thermal cycling [1] [3] [10]. This crosslinking process prevents irreversible aggregation while preserving the reversible swelling and deswelling characteristics essential for thermoresponsive applications [10]. The unique architecture allows for thermoreversibility over multiple cycles, distinguishing these systems from conventional thermoresponsive polymers that often suffer from limited cyclability [10].

Table 2: Thermoresponsive Particle Size Data

| Block Copolymer | Particle Size at 25°C (nm) | Particle Size at >32°C (nm) | NIPAM DP | Temperature Response |

|---|---|---|---|---|

| PTMSPAA28-b-NIPAM81 | 100.0 | - | 100 | Significant size reduction |

| PTMSPAA28-b-NIPAM162 | 173.3 | 104.9 | 200 | From 173.3±2.6 to 104.9±3.5 nm |

| PTMSPAA28-b-NIPAM371 | 400.0 | - | 375 | Significant size reduction |

Polymer architecture plays a fundamental role in determining thermoreversibility and assembly behavior [10]. Random copolymers containing trimethoxysilyl functionalities form disordered aggregates at elevated temperatures and exhibit thermoreversibility only at negligible silane content levels [10]. In contrast, blocky-functionalized copolymers where trimethoxysilyl groups are localized to specific chain segments assemble into well-ordered structures that maintain distinct transmittance behaviors and responsiveness over multiple thermal cycles [10].

The concentration of trimethoxysilyl groups significantly influences the thermal behavior of these assemblies [10]. Systems with trimethoxysilyl content exceeding 2 mole percent demonstrate limited responsiveness due to excessive crosslinking that restricts chain mobility [10]. Optimal performance occurs when trimethoxysilyl content remains below this threshold, allowing sufficient crosslinking for stability while preserving the dynamic nature required for thermoresponsive behavior [8] [10].

Crosslinking Density Effects on Mechanical Performance

Crosslinking density represents a primary determinant of mechanical performance in hybrid systems containing N-(3-(trimethoxysilyl)propyl)acrylamide [11] [7] [12]. The dual-functional nature of this compound, participating in both urethane and siloxane linkages, establishes robust crosslinked networks that significantly enhance mechanical strength, thermal stability, and resistance to environmental factors [7]. The strategic incorporation of silane coupling agents enables precise control over crosslinking extent and distribution within the polymer matrix [7] [12].

Mechanical property enhancement through controlled crosslinking demonstrates substantial improvements across multiple performance metrics [12] [13]. Biopolyimide silica hybrids incorporating trimethoxysilyl functionalities show increases in tensile strength exceeding 77 percent, with modulus of elasticity improvements surpassing 107 percent and elongation degree enhancements reaching 86 percent when silica content reaches 20 weight percent [12]. These improvements result from uniform silica particle distribution and effective stress transfer mechanisms between organic and inorganic phases [12] [13].

The relationship between crosslinking density and mechanical performance follows distinct patterns depending on the hybrid system architecture [7] [12] [14]. Primary aminosilanes drive rapid urethane linkage formation, while secondary aminosilanes contribute to crosslinking density through silanol-terminated reactions [7]. This dual mechanism provides precise control over the final network structure and enables customization of material properties for specific applications [7] [15].

Table 3: Mechanical Properties Enhancement Data

| Material System | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation at Break (%) | Enhancement Mechanism |

|---|---|---|---|---|

| Silane-treated OPMF composite | 40.45 | 865.5 | 0.95 | Improved fiber-matrix adhesion |

| Unmodified OPMF composite | 36.32 | 685.8 | 0.74 | Baseline |

| BPI silica hybrid (COOCH3) | +77% increase | +107% increase | +86% increase | Uniform silica distribution |

| BPI silica hybrid (COOH) | +9% increase | +11% increase | +61% increase | Disturbed H-bonding |

Surface area characteristics of hybrid materials correlate directly with crosslinking density and mechanical performance [1] [16]. Mesoporous hybrid materials prepared through sol-gel processes exhibit surface areas reaching 400 square meters per gram for pure silica systems, with values decreasing as organic content increases [1]. The gelation time varies inversely with crosslinking density, ranging from 2 minutes for polymer-rich systems to 3 days for pure silica gels [1]. These variations reflect the different crosslinking mechanisms and rates occurring within the hybrid matrix [1] [16].

Table 4: Hybrid Material Surface Area Data

| Sample | Inorganic to Organic Ratio (%) | Gelation Time | Surface Area (m²/g) | Material Type |

|---|---|---|---|---|

| I29 | 29 | 2 minutes | Below detection limit | Polymer-rich hybrid |

| I50 | 50 | Intermediate | Intermediate | Balanced hybrid |

| I75 | 75 | Intermediate | Intermediate | Silica-rich hybrid |

| I100 | 100 | 3 days | 457 | Pure silica gel |